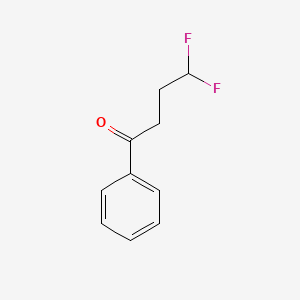

4,4-Difluoro-1-phenylbutan-1-one

Description

Properties

CAS No. |

1501890-39-6 |

|---|---|

Molecular Formula |

C10H10F2O |

Molecular Weight |

184.18 g/mol |

IUPAC Name |

4,4-difluoro-1-phenylbutan-1-one |

InChI |

InChI=1S/C10H10F2O/c11-10(12)7-6-9(13)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |

InChI Key |

VDZXTNCQBSBFQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(F)F |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of 4,4 Difluoro 1 Phenylbutan 1 One

Direct Fluorination Approaches to Difluorinated Ketones

Direct fluorination involves the introduction of fluorine atoms onto a pre-existing ketone scaffold. These methods are often valued for their step-economy, directly converting a more readily available starting material into the desired fluorinated product.

Electrophilic fluorination is a cornerstone for the synthesis of α-fluorinated carbonyl compounds and can be extended to achieve difluorination. This approach utilizes reagents that deliver an electrophilic fluorine atom ("F+"). Among the most common and effective are N-F reagents, which are generally safer and easier to handle than molecular fluorine. researchgate.netorganicreactions.org

N-F reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), N-fluorobenzenesulfonimide (NFSI), and Accufluor™ NFTh (1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), have become popular due to their stability and commercial availability. researchgate.netacsgcipr.orgorganic-chemistry.org The reactivity of these reagents can vary, allowing for selection based on the specific substrate and desired outcome.

The mechanism of electrophilic fluorination of ketones typically proceeds through an enol or enolate intermediate. sapub.orgscispace.com The ketone tautomerizes to its enol form, a process that can be catalyzed by acidic conditions generated during the reaction. scispace.com The electron-rich double bond of the enol then attacks the electrophilic fluorine atom of the N-F reagent. sapub.orgscispace.com For the synthesis of a difluorinated product, this process must occur twice at the same carbon atom. The initial monofluorination can influence the rate and regioselectivity of the second fluorination. Kinetic studies have shown that these reactions follow second-order kinetics, supporting a direct attack of the nucleophilic enol or enamine on the fluorine atom, rather than a single-electron transfer (SET) process. acs.org

Table 1: Common N-F Reagents for Electrophilic Fluorination

| Reagent Name | Common Acronym | Structure | Key Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Quaternary ammonium (B1175870) salt | Highly effective, versatile, and commercially available for fluorinating a wide range of substrates including ketones. acsgcipr.org |

| N-Fluorobenzenesulfonimide | NFSI | Imide-based | A widely used reagent for electrophilic fluorination. acs.org |

| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Accufluor™ NFTh | Quaternary ammonium salt | Effective for direct regiospecific fluorination of ketones, often in methanol (B129727) as the solvent. organic-chemistry.orgorganic-chemistry.org |

| N-Fluoropyridinium triflate | Pyridinium salt | One of the earlier developed useful N-F fluorinating agents. acsgcipr.org |

Radical fluorination offers an alternative pathway for the synthesis of fluorinated ketones, particularly for positions distal to the carbonyl group, which are challenging to access via enolate chemistry. cas.cn This strategy involves the generation of a carbon-centered radical which is then trapped by a fluorine atom source.

Visible light-sensitized methods have emerged as a powerful tool in this context. For instance, ketones themselves can act as directing groups in radical-based fluorinations. nih.gov Using a photocatalyst like benzil (B1666583) and an electrophilic fluorine source such as Selectfluor, selective β- and γ-fluorination of rigid cyclic ketones can be achieved under mild conditions with LED irradiation. nih.gov The mechanism is proposed to involve an intramolecular hydrogen atom transfer (HAT) from the aliphatic chain to a ketone-derived radical, followed by fluorination. However, this directing effect is less pronounced in flexible, linear ketones, which may lead to mixtures of isomers due to competing intermolecular HAT processes. nih.gov

The applicability of radical fluorination to the synthesis of 4,4-difluoro-1-phenylbutan-1-one would likely involve a precursor with a functional group at the 4-position that can be converted into a radical. Strategies like decarboxylative fluorination could also be considered, although this would fall under a multi-step approach. cas.cnsioc-journal.cn

Table 2: Comparison of Radical Fluorination Strategies

| Method | Catalyst/Initiator | Fluorine Source | Key Features | Applicability to Ketones |

| Photocatalytic Directed Fluorination | Benzil (photocatalyst) | Selectfluor | Uses visible light; ketone acts as a directing group for β- and γ-fluorination in rigid systems. nih.gov | Effective for conformationally rigid cyclic and steroidal ketones. nih.gov |

| Silver-Catalyzed Ring-Opening Fluorination | Ag(I) salts | Selectfluor | Ring-opening of cyclopropanols generates a β-keto radical that is subsequently fluorinated. cas.cn | Provides access to β-fluorinated ketones. cas.cn |

| Decarboxylative Acylfluorination | Silver catalyst | Silver-catalyzed reaction of styrenes with carboxylic acids to form β-fluorinated ketones. cas.cn | Applicable to the synthesis of β-fluorinated ketones from olefinic precursors. cas.cn |

Achieving regioselectivity is a critical challenge in C-H functionalization, including fluorination. For a molecule like 4,4-difluoro-1-phenylbutan-1-one, the fluorination must be precisely controlled to occur at the C4 position.

One powerful strategy involves the use of directing groups. For example, palladium-catalyzed β-selective C(sp³)–H fluorination of ketones has been developed using removable imine-amide bidentate auxiliaries. rsc.org This method allows for the transformation of a native methyl group into a monofluoromethyl group with high regioselectivity. rsc.orgrsc.org While this specific method achieves monofluorination, the principle of using a directing group to guide a metal catalyst to a specific C-H bond is a key concept for achieving regioselectivity.

Another approach to regioselectivity is substrate control. The inherent reactivity of the starting material can dictate the site of fluorination. In electrophilic fluorination, the most acidic α-protons are typically substituted first. To achieve fluorination at the γ-position (C4) of a butanone derivative, one would need to block the α-position or employ a strategy that favors the more remote position, such as the radical methods described previously. nih.gov Directing the fluorination to the terminal methyl group of a butanone chain to produce a difluoromethyl group is a significant challenge.

Table 3: Examples of Regioselective Fluorination Techniques for Ketones

| Technique | Catalyst/Directing Group | Reagent | Position Selectivity | Reference |

| Directed C-H Fluorination | Pd-catalyst with imine-amide bidentate auxiliary | AgF | β-methyl C-H bond | rsc.org |

| Photocatalytic Directed Fluorination | Benzil (photocatalyst) | Selectfluor | β- and γ-C-H bonds in rigid systems | nih.gov |

| Substrate-Controlled Fluorination | None (relies on enolization) | Selectfluor, NFTh | α-position | sapub.orgorganic-chemistry.org |

Multistep Synthetic Routes Involving Fluorinated Precursors

An alternative to direct fluorination is to construct the target molecule from smaller fragments, where one or more of the fragments already contain the required fluorine atoms. This approach often provides better control over the final structure and the position of the fluorine atoms.

Building the difluoro functionality can be achieved by transforming other chemical groups. Olefins are common precursors for fluorination reactions. For instance, the halofluorination of a double bond, which involves the anti-addition of a halogen and a fluorine atom, creates a vicinal halofluoride. beilstein-journals.orgnih.gov This intermediate can then be subjected to further transformations. A relevant precursor for 4,4-difluoro-1-phenylbutan-1-one could be 1-phenylbut-3-en-1-one. Fluorination of the terminal double bond could potentially be achieved, although controlling the introduction of two fluorine atoms at the same carbon can be complex.

Deoxyfluorination is another powerful method, where a carbonyl group is converted into a gem-difluoro group. acs.org Reagents like sulfur tetrafluoride (SF₄) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can convert aldehydes and ketones to the corresponding gem-difluorides. acs.orgorganic-chemistry.org Therefore, a synthetic route could involve the preparation of 4-oxo-1-phenylbutan-1-one, followed by selective deoxyfluorination of the aldehyde at the 4-position.

Perhaps the most convergent and controlled approach involves the use of fluorinated building blocks. nih.gov These are relatively small, commercially available or readily synthesized molecules that already contain one or more fluorine atoms.

For the synthesis of 4,4-difluoro-1-phenylbutan-1-one, a logical disconnection points to an alkylation or condensation reaction between a phenyl ketone synthon and a C2 fragment containing the gem-difluoro group. For example, an enolate of acetophenone (B1666503) could potentially be alkylated with a 2,2-difluoroethyl halide or a similar electrophile.

Alternatively, a condensation reaction, such as an aldol (B89426) reaction, could be employed. The reaction between benzaldehyde (B42025) and a ketone containing a difluoromethyl group, followed by further transformations, could lead to the target structure. More directly, a reaction involving a difluoromethyl carbanion equivalent could be used. For instance, difluoromethylene phosphabetaine can act as an equivalent of a difluoromethyl carbanion, reacting with Michael acceptors and aldehydes. acs.org A strategy could involve the reaction of a suitable phenyl-substituted Michael acceptor with such a reagent. The synthesis of difluoromethyl ketones has also been reported via a one-pot difluorination/fragmentation of 1-trifluoromethyl-1,3-diketones, providing another route to key fluorinated intermediates. rsc.orgresearchgate.net

Table 4: Examples of Fluorinated Building Blocks and Reactions

| Building Block Type | Example Reagent | Reaction Type | Product Type | Reference |

| Difluoromethyl anion equivalent | Difluoromethylene phosphabetaine | Michael addition, Aldol-type reaction | Difluoromethylated compounds | acs.org |

| Difluoroethyl electrophile | 2,2-Difluoroethyl tosylate | Alkylation | Difluoroethylated compounds | - |

| Difluoromethyl ketones | 1,1-Difluoroacetone | Aldol condensation | β-Hydroxy ketones with a difluoromethyl group | - |

| Trifluoromethyl-1,3-diketones | 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Difluorination/Fragmentation | Difluoromethyl ketones | rsc.orgresearchgate.net |

Friedel-Crafts Acylation Approaches

One of the most direct and classical methods for the synthesis of aryl ketones is the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, such as benzene (B151609), with an acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com

For the synthesis of 4,4-Difluoro-1-phenylbutan-1-one, this approach would utilize benzene as the aromatic substrate and 4,4-difluorobutyryl chloride as the acylating agent. Aluminum trichloride (B1173362) (AlCl₃) is a typical Lewis acid catalyst for this transformation. wikipedia.orgscribd.com The reaction mechanism proceeds through the formation of a highly electrophilic acylium ion, which is generated from the reaction between the acyl chloride and the Lewis acid. sigmaaldrich.comlibretexts.org This acylium ion is resonance-stabilized and subsequently attacks the electron-rich benzene ring to form the aryl ketone. sigmaaldrich.com A key consideration in Friedel-Crafts acylation is that the product ketone can form a stable complex with the Lewis acid catalyst, necessitating the use of stoichiometric or even excess amounts of the catalyst. wikipedia.org The final step involves aqueous workup to liberate the desired ketone product from the complex. libretexts.org

Table 1: Friedel-Crafts Acylation for 4,4-Difluoro-1-phenylbutan-1-one Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| Benzene | 4,4-Difluorobutyryl chloride | AlCl₃ (Aluminum trichloride) | 4,4-Difluoro-1-phenylbutan-1-one | Electrophilic Aromatic Substitution |

Catalytic Methodologies for Carbon-Carbon Bond Formation

Catalytic methods that forge carbon-carbon bonds offer powerful and versatile alternatives for constructing the backbone of 4,4-Difluoro-1-phenylbutan-1-one. These strategies often provide higher efficiency and functional group tolerance compared to classical methods.

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, with palladium, nickel, and copper catalysts being at the forefront. nih.govnih.gov These reactions typically involve the cross-coupling of an organometallic reagent with an organic halide or triflate. nih.gov For the synthesis of 4,4-Difluoro-1-phenylbutan-1-one, a plausible strategy would be a palladium-catalyzed Suzuki or Negishi coupling. This could involve reacting a phenyl-organometallic species, such as phenylboronic acid or phenylzinc chloride, with a suitable electrophile like 1-halo-4,4-difluorobutane.

Copper catalysis is also highly effective, particularly for the formation of chiral centers adjacent to difluoromethylene groups. acs.org For instance, methods have been developed for the catalytic enantioselective addition of α,α-difluoroenolates to aldehydes, facilitated by copper(II) triflate and chiral bisoxazoline ligands. acs.org Such a reaction could be adapted to form a precursor to the target molecule. Nickel-catalyzed reactions, often in conjunction with photoredox catalysis, are powerful for forging C(sp³)–C(sp²) bonds under mild conditions. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Coupling Strategies

| Catalyst System | Type of Coupling | Substrate 1 (Example) | Substrate 2 (Example) | Bond Formed |

| Pd(PPh₃)₄ / Base | Suzuki Coupling | Phenylboronic acid | 1-Bromo-4,4-difluorobutane | Phenyl–CH₂ |

| PdCl₂(dppf) | Negishi Coupling | Phenylzinc chloride | 1-Iodo-4,4-difluorobutane | Phenyl–CH₂ |

| Cu(OTf)₂ / Chiral Ligand | Aldol-type Addition | Difluoroenolate | Benzaldehyde | C–C |

| NiCl₂(glyme) / Photocatalyst | Dual Catalytic Coupling | Phenyl bromide | 4,4-Difluorobutyl radical precursor | Phenyl–CH₂ |

Organocatalysis, the use of small organic molecules as catalysts, provides a metal-free approach to complex molecule synthesis, often with high stereocontrol. researchgate.netresearchgate.net A highly relevant example is the asymmetric aldol-type reaction between a ketone and a difluorinated electrophile. Research has shown the synthesis of (R)-4,4-difluoro-3-hydroxy-1-phenylbutan-1-one through the reaction of acetophenone with 1-ethoxy-2,2-difluoroethanol. lookchem.com This transformation is catalyzed by a chiral pyrrolidine-tetrazole derivative in 1,2-dichloroethane, achieving the product with high enantioselectivity. lookchem.com The resulting β-hydroxy ketone can then be deoxygenated to yield the final target, 4,4-Difluoro-1-phenylbutan-1-one.

Table 3: Example of Organocatalytic Synthesis of a Precursor

| Catalyst | Reactant 1 | Reactant 2 | Product | Reaction Type |

| 5-[(2S)-pyrrolidine-2-yl]-1H-tetrazole | Acetophenone | 1-Ethoxy-2,2-difluoroethanol | (R)-4,4-difluoro-3-hydroxy-1-phenylbutan-1-one | Enantioselective Aldol Reaction |

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions, enabling unique bond constructions. nih.govmdpi.com This strategy often relies on a photocatalyst, such as an iridium or ruthenium complex, that becomes excited upon absorbing visible light. researchgate.net The excited photocatalyst can then engage in single-electron transfer (SET) with a suitable substrate to generate a radical.

For synthesizing 4,4-Difluoro-1-phenylbutan-1-one, a dual photoredox and nickel catalysis system could be employed. nih.gov In this scenario, an organotrifluoroborate, serving as a radical precursor, could be generated from a 4,4-difluorobutyl derivative. researchgate.net Through a photoredox cycle, a 4,4-difluorobutyl radical would be formed and subsequently coupled with a phenyl halide (e.g., bromobenzene) via a nickel-centered catalytic cycle. nih.gov This approach allows for the formation of C(sp³)–C(sp²) bonds that can be challenging to forge using other methods.

Table 4: Components of a Representative Photoredox Catalysis System

| Component | Example | Function |

| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Iridium complex) | Absorbs visible light and initiates single-electron transfer |

| Radical Precursor | Potassium (4,4-difluorobutyl)trifluoroborate | Generates a carbon-centered radical upon oxidation |

| Coupling Partner | Bromobenzene | Provides the aryl group for the C-C bond formation |

| Cross-Coupling Catalyst | NiCl₂·glyme | Facilitates the final C-C bond-forming reductive elimination |

| Light Source | Blue LEDs (e.g., 450 nm) | Excites the photocatalyst |

Innovative Difluoromethylene Introduction Strategies

Beyond building the carbon skeleton first, other strategies focus on introducing the crucial gem-difluoromethylene group at a key stage of the synthesis.

An elegant and innovative approach involves the construction of a strained cyclic precursor that can be selectively opened to reveal the desired difluorinated linear chain. The ring-opening of difluorocyclopropanes is a particularly effective strategy. acs.org A one-pot method for the homologation of ketones with a CF₂ fragment involves the silylation of a ketone to form a silyl (B83357) enol ether, followed by room-temperature difluorocyclopropanation and subsequent selective ring-opening of the resulting cyclopropane (B1198618) under acidic conditions. acs.org

To apply this to the synthesis of 4,4-Difluoro-1-phenylbutan-1-one, one could start with 1-phenylpropan-1-one. Conversion to its silyl enol ether, followed by reaction with a difluorocarbene source (e.g., from TMSCF₃), would yield a 1-(difluoromethyl)-1-phenyl-2-methyl-1-siloxycyclopropane intermediate. Subsequent acid-catalyzed hydrolysis and ring-opening would furnish the target γ-difluoro ketone. Alternatively, copper-catalyzed ring-opening alkylation of siloxydifluorocyclopropanes offers another route to functionalize the chain upon ring cleavage. acs.org

Table 5: Key Steps in Ring-Opening Synthesis Strategy

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Enol Ether Formation | 1-Phenylpropan-1-one | LDA, TMSCl | 1-Phenyl-1-(trimethylsiloxy)prop-1-ene |

| 2. Difluorocyclopropanation | Silyl Enol Ether | TMSCF₃, NaI | 1-(Difluoromethyl)-2-methyl-1-phenyl-1-(trimethylsiloxy)cyclopropane |

| 3. Ring Opening | Difluorocyclopropane | H⁺ (e.g., HCl) or Lewis Acid | 4,4-Difluoro-1-phenylbutan-1-one |

Decarboxylative and Deboronofluorination Reactions

Decarboxylative and deboronofluorination reactions represent powerful strategies for the formation of carbon-fluorine bonds. These methods are valued for their ability to utilize readily available starting materials and proceed under relatively mild conditions.

In the context of synthesizing γ-difluorinated ketones like 4,4-Difluoro-1-phenylbutan-1-one, a decarboxylative approach would typically involve the reaction of a suitable carboxylic acid derivative with a fluorinating agent. This process often proceeds via a radical mechanism, where the carboxyl group is extruded as carbon dioxide, and a carbon-centered radical is generated. This radical intermediate then reacts with a fluorine source to yield the desired difluorinated product. The choice of fluorinating agent is critical and can range from electrophilic to nucleophilic sources, depending on the specific reaction design.

Deboronofluorination, on the other hand, utilizes organoboron compounds, such as boronic acids or their esters. These compounds can undergo a transmetalation-like process with a metal-fluoride complex, followed by reductive elimination to form the C-F bond. This method offers a high degree of control and functional group tolerance. For the synthesis of 4,4-Difluoro-1-phenylbutan-1-one, a potential precursor would be a boronic acid derivative of a butanone scaffold, which would then be subjected to a fluorination protocol.

| Reaction Type | Typical Starting Material | Key Reagent | General Mechanism |

| Decarboxylative Fluorination | β-Keto carboxylic acid or derivative | Fluorinating agent (e.g., Selectfluor®) | Radical intermediate formation and subsequent fluorination |

| Deboronofluorination | Organoboron compound (e.g., boronic acid) | Metal-fluoride complex (e.g., AgF) | Transmetalation and reductive elimination |

Olefin Difunctionalization for β- and γ-Fluorinated Ketones

The difunctionalization of olefins is a highly efficient method for the rapid construction of complex molecules from simple, readily available starting materials. nih.gov This strategy involves the simultaneous addition of two different functional groups across a carbon-carbon double bond. For the synthesis of β- and γ-fluorinated ketones, this approach is particularly attractive.

A general approach for synthesizing γ-fluorinated ketones through olefin difunctionalization would involve the reaction of an appropriate olefinic precursor with a fluorine source and a carbonyl-containing fragment. Photochemical methods have emerged as a powerful tool in this area, enabling the use of radical/polar crossover mechanisms. nih.gov For instance, a multicomponent 1,2-difunctionalization reaction can incorporate a sulfonamide moiety and another reaction partner across an olefin. nih.gov

The reaction of alkenes with reagents like (diacetoxyiodo)benzene (B116549) in the presence of a catalyst can lead to the formation of α-oxygenated ketones. acs.org Protons have been identified as potential catalysts in such reactions, offering a metal-free alternative. acs.org The use of triflic acid as a catalyst can yield similar or even better selectivity and reaction rates compared to many metal-based catalysts. acs.org

| Starting Material | Reagents | Catalyst | Product Type |

| Olefin | Organotrifluoroborate, Sulfamoyl chloride | Photochemical | 1,2-difunctionalized alkyl sulfonamide |

| Alkene | PhI(OAc)₂ | Triflic Acid | α-Oxygenated Ketone |

Utilization of Difluorocarbene Precursors

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a valuable reagent for the introduction of a difluoromethyl group into organic molecules. The synthesis of compounds containing a 1,3-difluorobenzene (B1663923) moiety can be achieved through the reaction of difluorocarbene with 1,2-disubstituted cyclobutenes. jmu.edu This reaction is noteworthy because the fluorine atoms from the difluorocarbene are not adjacent in the resulting expanded benzene ring. jmu.edu

While not a direct synthesis of 4,4-Difluoro-1-phenylbutan-1-one, this methodology highlights the utility of difluorocarbene in constructing difluorinated aromatic systems. A similar strategy, adapted for aliphatic systems, could potentially be envisioned. The generation of difluorocarbene is typically achieved from precursors such as trifluoromethyl-substituted organometallic reagents or through the thermal decomposition of compounds like sodium chlorodifluoroacetate.

| Difluorocarbene Precursor | Reaction Partner | Product Type | | --- | --- | --- | --- | | Not specified in abstract | 1-Phenyl-2-methylcyclobutene | 1,3-Difluoro-2-methyl-4-phenylbenzene |

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. The goal is to develop processes that are more environmentally benign, safer, and more efficient in their use of resources.

A key principle of green chemistry is the use of safer solvents. youtube.com Many chemical reactions rely on organic solvents, which are often derived from non-renewable resources and can be harmful to the environment. youtube.com Researchers are actively exploring alternatives, such as supercritical fluids like carbon dioxide and water. youtube.com These supercritical fluids can dissolve non-polar compounds that would traditionally require organic solvents. youtube.com Importantly, carbon dioxide and water are non-flammable and readily available. youtube.com The use of captured carbon dioxide as a solvent presents an opportunity to mitigate its contribution to global warming. youtube.com

In the context of synthesizing 4,4-Difluoro-1-phenylbutan-1-one, applying green chemistry principles would involve:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources rather than fossil fuels.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

By integrating these principles, the synthesis of 4,4-Difluoro-1-phenylbutan-1-one can be made more sustainable and environmentally responsible.

Investigation of the Chemical Reactivity and Mechanistic Pathways of 4,4 Difluoro 1 Phenylbutan 1 One

Reactivity at the Carbonyl Center

The carbonyl group in 4,4-Difluoro-1-phenylbutan-1-one is a primary site for chemical reactions, influenced by the electron-withdrawing nature of the nearby gem-difluoro group.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon is a fundamental reaction for ketones. wikipedia.orgmasterorganicchemistry.com In 4,4-Difluoro-1-phenylbutan-1-one, the electrophilicity of the carbonyl carbon is enhanced by the presence of the two fluorine atoms, making it more susceptible to attack by nucleophiles. unime.it This reaction proceeds via the formation of a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.org

The general mechanism for nucleophilic addition to a carbonyl group can occur under both basic and acidic conditions. In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon for attack by a weaker nucleophile. libretexts.org

Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and acetals. libretexts.orgyoutube.com For instance, the reaction with cyanide ions (from a source like HCN or NaCN) would yield a cyanohydrin. Similarly, reactions with alcohols can lead to the formation of hemiacetals and subsequently acetals under appropriate conditions.

The stereochemistry of these additions is also a key consideration. If the two groups attached to the carbonyl carbon are different, the addition of a nucleophile creates a new chiral center. libretexts.org The stereochemical outcome depends on the direction of nucleophilic attack on the planar carbonyl group.

Enolization and Enolate Chemistry

Ketones with α-hydrogens, like 4,4-Difluoro-1-phenylbutan-1-one, can undergo enolization to form enols or enolates. masterorganicchemistry.com This process involves the removal of a proton from the carbon atom adjacent to the carbonyl group (the α-carbon). masterorganicchemistry.com The resulting enolate is a powerful nucleophile and a key intermediate in many organic reactions. bham.ac.uk

The formation of an enolate from a ketone requires a suitable base. bham.ac.uk The choice of base is crucial and depends on the acidity of the α-proton. For simple ketones, strong bases like lithium diisopropylamide (LDA) are often used to ensure complete conversion to the enolate. libretexts.org The acidity of the α-protons in 4,4-Difluoro-1-phenylbutan-1-one is influenced by the electron-withdrawing difluoro group.

Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom. bham.ac.uk Reactions with "soft" electrophiles typically occur at the carbon, while "hard" electrophiles tend to react at the oxygen. bham.ac.uk The chemistry of enolates is extensive and includes important carbon-carbon bond-forming reactions like the aldol (B89426) reaction.

The regioselectivity of enolate formation is a significant aspect when the ketone is unsymmetrical. For 4,4-Difluoro-1-phenylbutan-1-one, deprotonation can occur at the C2 position, leading to a specific enolate. The stability of the resulting enolate is a determining factor in the reaction pathway.

Carbonyl Reductions and Oxidations

The carbonyl group of 4,4-Difluoro-1-phenylbutan-1-one can be reduced to a hydroxyl group, forming the corresponding secondary alcohol, 4,4-difluoro-1-phenylbutan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Conversely, while ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions using strong oxidizing agents. However, selective oxidation of the carbonyl group in 4,4-Difluoro-1-phenylbutan-1-one without affecting other parts of the molecule is challenging. More commonly, the adjacent methylene (B1212753) group could be a target for oxidation under specific conditions.

Transformations Involving the gem-Difluoromethylene Moiety

The gem-difluoromethylene group is a key structural feature that imparts unique reactivity to the molecule.

C-F Bond Functionalization and Activation

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. nih.gov However, various strategies have been developed to achieve C-F bond functionalization, often involving transition metal catalysis or the use of strong Lewis acids. chem8.orgresearchgate.net These methods can enable the replacement of a fluorine atom with another functional group.

Recent advancements have utilized visible light photoredox catalysis for C-F bond cleavage, offering milder reaction conditions. nih.gov This approach often involves the generation of radical intermediates. nih.gov The activation of C-F bonds can also be promoted by enzymes, which can facilitate defluorination reactions. nih.govrsc.org

For 4,4-Difluoro-1-phenylbutan-1-one, selective activation of one C-F bond could lead to the formation of monofluorinated derivatives, which are also valuable synthetic intermediates. The proximity of the carbonyl group can influence the reactivity of the C-F bonds.

Eliminations and Rearrangements

Under certain conditions, molecules containing gem-difluoro groups can undergo elimination reactions. For instance, treatment with a strong base could potentially lead to the elimination of hydrogen fluoride (B91410) (HF), although this is generally a difficult process due to the strength of the C-F bond.

More commonly, transformations involving the gem-difluoromethylene group proceed through intermediates where a C-F bond is cleaved, followed by rearrangement or elimination. For example, reactions involving difluoroenolates can lead to various products depending on the reaction conditions and the electrophiles used. nih.gov

Rearrangement reactions of fluorinated ketones can be triggered by various reagents. For example, the Brook rearrangement has been observed in the synthesis of difluoromethyl ketones from α-silyl ketones. fluorine1.ru

Reactivity of the Butanone Carbon Skeleton

Reactions at α and β Positions to the Ketone

The reactivity of ketones is significantly influenced by the electronic nature of their substituents. In 4,4-Difluoro-1-phenylbutan-1-one, the presence of two fluorine atoms on the γ-carbon (the 4-position) would exert a strong electron-withdrawing inductive effect. This effect would increase the acidity of the protons at the α-position (C2), making them more susceptible to deprotonation by a base to form an enolate.

Reactions typically studied at the α-position of ketones include:

Halogenation: In the presence of an acid or base catalyst, ketones can undergo halogenation at the α-carbon. libretexts.org The increased acidity of the α-protons in 4,4-Difluoro-1-phenylbutan-1-one would likely facilitate this reaction.

Alkylation: The enolate formed by deprotonation at the α-position can act as a nucleophile to attack an alkyl halide, forming a new carbon-carbon bond. youtube.com

Aldol Condensation: The enolate can also attack another carbonyl compound (an aldehyde or another ketone) in an aldol addition or condensation reaction. youtube.com

Reactivity at the β-position (C3) is less direct. While direct functionalization is uncommon, conjugate addition (or Michael addition) to an α,β-unsaturated analog of the ketone is a key reaction. If 4,4-Difluoro-1-phenylbutan-1-one were converted to an α,β-unsaturated ketone, nucleophiles could add to the β-carbon. youtube.com

Functional Group Interconversions on the Phenyl Ring

The phenyl group of 4,4-Difluoro-1-phenylbutan-1-one can undergo electrophilic aromatic substitution. The butanoyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. Typical functional group interconversions (FGIs) that could be explored include:

Nitration: Reaction with nitric acid and sulfuric acid would be expected to place a nitro group at the meta-position.

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring using a Lewis acid catalyst would also be directed to the meta-position.

Friedel-Crafts Acylation/Alkylation: These reactions are generally unsuccessful on rings substituted with strongly deactivating groups like the ketone moiety.

Subsequent transformations of these newly introduced groups (e.g., reduction of a nitro group to an amine) would constitute further FGIs. ub.eduvanderbilt.edu

Mechanistic Elucidation of Key Reactions

To understand the mechanisms of the reactions mentioned above, several experimental techniques are typically employed.

Kinetic Studies for Reaction Rate Determination

Kinetic studies measure how the rate of a reaction changes with the concentration of reactants, catalysts, or inhibitors. For example, in the α-halogenation of a ketone, kinetic experiments can determine if the reaction rate depends on the concentration of the ketone, the catalyst (acid or base), and/or the halogen. libretexts.org Such studies often reveal that the rate-determining step is the formation of the enol or enolate, as the rate can be independent of the halogen concentration. libretexts.org No kinetic data for reactions involving 4,4-Difluoro-1-phenylbutan-1-one has been found in the literature.

Isotopic Labeling Experiments

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. For instance, to confirm that enolate formation is the key step in α-position reactions, an experiment could be run in a deuterated solvent (like D₂O) with an acid or base catalyst. The rate of deuterium (B1214612) incorporation at the α-position can be measured and compared to the rate of other reactions, such as halogenation. If the rates are identical, it provides strong evidence for a common enolate intermediate. researchgate.net No isotopic labeling studies have been published for 4,4-Difluoro-1-phenylbutan-1-one.

Proposed Reaction Mechanisms (e.g., Polar vs. Radical)

Most of the reactions described for the butanone skeleton would proceed through polar mechanisms . These mechanisms involve intermediates with localized charges, such as the negatively charged enolate in base-catalyzed α-substitution or the positively charged intermediates in electrophilic aromatic substitution.

Radical mechanisms , which involve species with unpaired electrons, are less common for these types of transformations but are not impossible. For example, certain C-H functionalization reactions or reactions initiated by light (photochemistry) or radical initiators could proceed via radical pathways. However, without specific experimental evidence, any proposed mechanism remains speculative.

Synthesis and Exploration of Structural Analogs and Derivatives of 4,4 Difluoro 1 Phenylbutan 1 One

Modification of the Phenyl Substituent

The introduction of substituents onto the phenyl ring can be achieved through various synthetic routes. A common and effective method is the Friedel-Crafts acylation of a substituted benzene (B151609) with a suitable acylating agent, such as 4,4-difluorobutanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.comlibretexts.org The nature and position of the substituent on the benzene ring can significantly influence the reactivity and the regioselectivity of the acylation reaction. chemguide.co.uk

For instance, the synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, a related compound, has been reported via a Friedel-Crafts acylation of toluene. google.com This suggests that a similar approach could be employed for the synthesis of 4,4-difluoro-1-(substituted-phenyl)butan-1-one analogs. The general reaction is depicted below:

General Scheme for Friedel-Crafts Acylation:

The choice of substituent on the aromatic ring can modulate the electron density of the ring, thereby affecting the ease of the electrophilic aromatic substitution. Electron-donating groups are expected to activate the ring, favoring the reaction, while electron-withdrawing groups may deactivate it.

A variety of substituted phenyl analogs can be synthesized, and their properties can be systematically studied. The table below illustrates potential starting materials for the synthesis of such analogs.

| Substituted Benzene | Expected Product |

| Toluene | 4,4-Difluoro-1-(4-methylphenyl)butan-1-one |

| Anisole | 4,4-Difluoro-1-(4-methoxyphenyl)butan-1-one |

| Chlorobenzene | 1-(4-Chlorophenyl)-4,4-difluorobutan-1-one |

| Nitrobenzene | 4,4-Difluoro-1-(3-nitrophenyl)butan-1-one (meta-directing) |

This table is illustrative and based on general principles of Friedel-Crafts acylation.

Replacing the phenyl ring with a heteroaromatic system can introduce significant changes in the molecule's polarity, hydrogen bonding capacity, and metabolic stability. The synthesis of such analogs can also be approached via Friedel-Crafts-type reactions, using heteroaromatic compounds like thiophene, furan, or pyridine (B92270) as substrates. For example, the synthesis of 1-(thien-2-yl)-3,4,4-trichloro-3-buten-1-one has been achieved through the acylation of thiophene. researchgate.net This suggests that 4,4-difluoro-1-(thien-2-yl)butan-1-one could be synthesized in a similar manner.

The synthesis of BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes, which are complex heterocyclic structures, often involves the use of pyrrole (B145914) derivatives and can include modifications with various aromatic and heteroaromatic groups. jcsp.org.pkresearchgate.netnih.govresearchgate.net While not direct analogs, the synthetic methodologies used in BODIPY chemistry highlight the versatility of incorporating heteroaromatic rings into fluorinated structures.

Derivatization of the Ketone Functionality

The ketone group in 4,4-difluoro-1-phenylbutan-1-one is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups.

The reduction of the ketone to a secondary alcohol is a fundamental transformation. This can be readily achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). ambeed.commasterorganicchemistry.comlibretexts.orgchemguide.co.uk The resulting 4,4-difluoro-1-phenylbutan-1-ol can be a valuable intermediate for further derivatization. A specific example is the synthesis of (R)-4,4-difluoro-3-hydroxy-1-phenylbutan-1-one from acetophenone (B1666503) and 1-ethoxy-2,2-difluoroethanol, indicating that the introduction of a hydroxyl group on the butane (B89635) chain is feasible. lookchem.com

Reductive amination is a powerful method for converting the ketone into an amine. libretexts.orgrsc.org This one-pot reaction typically involves the formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by in-situ reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comacs.org This method allows for the synthesis of a wide array of primary, secondary, and tertiary amines. Enzymatic reductive amination has also been explored for the synthesis of fluorinated amines. researchgate.net

The general scheme for reductive amination is as follows:

General Scheme for Reductive Amination:

| Amine Reagent | Expected Product |

| Ammonia | 4,4-Difluoro-1-phenylbutan-1-amine |

| Methylamine | N-Methyl-4,4-difluoro-1-phenylbutan-1-amine |

| Aniline | N-Phenyl-4,4-difluoro-1-phenylbutan-1-amine |

This table is illustrative and based on general principles of reductive amination.

The ketone functionality can readily undergo condensation reactions with primary amines and their derivatives to form imines, oximes, and hydrazones.

Imines are formed by the reaction of the ketone with a primary amine.

Oximes are synthesized by reacting the ketone with hydroxylamine (B1172632) (NH₂OH). researchgate.net The reaction is often carried out in the presence of a mild base. researchgate.net

Hydrazones are formed through the reaction of the ketone with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine). organic-chemistry.orglibretexts.orglibretexts.org

These derivatives are not only important for their own potential biological activities but also serve as versatile intermediates for further synthetic transformations. For instance, oximes can undergo the Beckmann rearrangement to form amides, and hydrazones can be reduced to alkanes via the Wolff-Kishner reduction. libretexts.org

Elaboration of the Butane Chain

Modification of the butane chain of 4,4-difluoro-1-phenylbutan-1-one can lead to the introduction of additional functional groups or the extension of the carbon skeleton.

One potential strategy for modifying the butane chain is through the alkylation of the α-carbon (the carbon atom adjacent to the carbonyl group). The formation of an enolate by treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide, can introduce an alkyl group at the α-position. libretexts.orgyoutube.com The presence of the α-fluorine atoms may influence the acidity of the α-protons and the stability of the resulting enolate. The synthesis of chiral α-fluoroketones has been achieved through catalytic enantioselective decarboxylation, highlighting the interest in functionalized fluorinated ketones. elsevierpure.com

The general scheme for α-alkylation is as follows:

General Scheme for α-Alkylation:

Further research is required to fully explore the synthetic potential for the elaboration of the butane chain in this specific difluorinated ketone.

Homologation and Chain Extension Reactions

Homologation and chain extension reactions are fundamental strategies in organic synthesis to systematically modify the carbon skeleton of a molecule. For 4,4-Difluoro-1-phenylbutan-1-one, these reactions primarily target the carbonyl group to introduce additional carbon atoms, leading to a homologous series of compounds. Key methodologies for achieving this include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Aldol (B89426) condensation.

The Wittig reaction allows for the conversion of ketones into alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the context of 4,4-Difluoro-1-phenylbutan-1-one, this reaction would involve the use of a phosphonium (B103445) ylide to introduce a new carbon-carbon double bond, effectively extending the carbon chain. The reactivity of the ylide can be tuned to control the stereochemistry of the resulting alkene. organic-chemistry.org

A closely related and often more advantageous method is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgalfa-chemistry.comresearchgate.net This reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide, allowing for reactions with a broader range of ketones. alfa-chemistry.comorganicchemistrydata.org A significant advantage of the HWE reaction is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble, simplifying purification. alfa-chemistry.com The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.org

The Aldol condensation is another powerful tool for forming carbon-carbon bonds. sigmaaldrich.comwikipedia.orgmasterorganicchemistry.com This reaction involves the reaction of an enolate with a carbonyl compound. In a "crossed" Aldol reaction, the enolate of a different carbonyl compound could be reacted with 4,4-Difluoro-1-phenylbutan-1-one. nih.gov The resulting β-hydroxy ketone can then undergo dehydration to yield an α,β-unsaturated ketone, thereby extending the carbon chain. sigmaaldrich.commagritek.com

Table 1: Comparison of Homologation and Chain Extension Reactions

| Reaction | Reagent | Product Type | Key Features |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide | Alkene | Forms C=C bond; Stereochemistry can be controlled. wikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | Alkene | High reactivity; Water-soluble byproduct; Favors (E)-alkene formation. wikipedia.orgalfa-chemistry.com |

| Aldol Condensation | Enolate | β-Hydroxy Ketone or α,β-Unsaturated Ketone | Forms C-C bond; Can be followed by dehydration. sigmaaldrich.comwikipedia.org |

Stereoselective Modifications

The introduction of chirality into the structure of 4,4-Difluoro-1-phenylbutan-1-one can be achieved through stereoselective modifications, primarily through the asymmetric reduction of the ketone functionality. This transformation yields chiral secondary alcohols, which are valuable intermediates in the synthesis of enantiomerically pure compounds.

The asymmetric reduction of ketones can be accomplished using chiral catalysts, which direct the hydrogenation process to favor the formation of one enantiomer over the other. nih.gov Ruthenium (II) and Rhodium (I) complexes with chiral ligands have proven to be effective catalyst precursors for the asymmetric transfer hydrogenation of aromatic ketones, yielding optically active alcohols with high enantiomeric excess (ee). nih.gov

For fluorinated ketones, similar strategies have been successfully employed. For instance, palladium-catalyzed asymmetric hydrogenation has been used for the synthesis of enantioenriched α,α-difluoro-β-arylbutanoic esters. dicp.ac.cnresearchgate.net This demonstrates the feasibility of applying catalytic asymmetric hydrogenation to substrates containing fluorine atoms. The synthesis of (R)-4,4-difluoro-3-hydroxy-1-phenylbutan-1-one is a direct example of a stereoselective modification of the parent compound.

Table 2: Chiral Catalysts for Asymmetric Ketone Reduction

| Catalyst Type | Metal | Typical Ligands | Application |

|---|---|---|---|

| Transfer Hydrogenation Catalysts | Ruthenium (Ru), Rhodium (Rh) | Chiral Diamines, Diphosphines | Asymmetric reduction of aromatic ketones. nih.gov |

| Hydrogenation Catalysts | Palladium (Pd) | Chiral Diphosphines | Asymmetric hydrogenation of fluorinated esters. dicp.ac.cn |

| Oxazaborolidines | Boron (B) | Chiral Amino Alcohols | Directing chirality in borane (B79455) reductions of ketones. google.com |

Synthesis of Polyfluorinated Derivatives

The introduction of additional fluorine atoms into the structure of 4,4-Difluoro-1-phenylbutan-1-one can lead to polyfluorinated derivatives with altered chemical and physical properties. Methodologies for achieving this include nucleophilic perfluoroalkylation and direct C-H fluorination.

Nucleophilic perfluoroalkylation involves the addition of a perfluoroalkyl group to the carbonyl carbon. Reagents such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a fluoride (B91410) source, can be used for the nucleophilic trifluoromethylation of ketones. wikipedia.org Another approach utilizes perfluoroalkyl sulfones, like trifluoromethyl phenyl sulfone, which can transfer the trifluoromethyl group to carbonyl compounds upon activation with a suitable base. organic-chemistry.org These methods provide a route to α-trifluoromethylated alcohol derivatives.

The synthesis of polyfluorinated aromatic derivatives can be achieved through late-stage fluorination techniques. While not directly modifying the aliphatic chain, these methods can introduce fluorine atoms onto the phenyl ring of 4,4-Difluoro-1-phenylbutan-1-one. Recent advances in photoredox catalysis have enabled the site-selective C-H fluorination of aromatic rings. acs.org

Furthermore, ketones themselves can act as directing groups in photocatalytic sp³ C-H fluorination, allowing for the selective introduction of fluorine at the β- and γ-positions of the aliphatic chain. rsc.org This strategy offers a pathway to increase the fluorine content of the molecule in a controlled manner.

Table 3: Methods for the Synthesis of Polyfluorinated Derivatives

| Method | Reagent/Catalyst | Target Position | Product Type |

|---|---|---|---|

| Nucleophilic Trifluoromethylation | Trifluoromethyltrimethylsilane (TMSCF₃) | Carbonyl Carbon | α-Trifluoromethyl Alcohol |

| Nucleophilic Trifluoromethylation | Trifluoromethyl Phenyl Sulfone | Carbonyl Carbon | α-Trifluoromethyl Alcohol organic-chemistry.org |

| Photocatalytic C-H Fluorination | Photoredox Catalyst / Fluorinating Agent | Aromatic Ring | Polyfluorinated Aromatic Derivative acs.org |

| Directed C-H Fluorination | Photocatalyst / Selectfluor | β- and γ-positions | Polyfluorinated Aliphatic Derivative rsc.org |

Advanced Applications of 4,4 Difluoro 1 Phenylbutan 1 One in Synthetic Chemistry Research

Utilization as a Versatile Building Block in Complex Organic Synthesis

4,4-Difluoro-1-phenylbutan-1-one serves as a key starting material in the creation of more complex molecules due to its unique structural features. The presence of the difluoro group and the phenylbutan-1-one backbone allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists.

Precursor for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles is an area of intense research, as these compounds often exhibit unique biological activities and material properties. 4,4-Difluoro-1-phenylbutan-1-one can be chemically modified to form various ring structures containing fluorine atoms. These reactions often involve the ketone and difluoromethylene groups of the molecule.

Fluorinated heterocycles are a significant class of organic compounds with expanding applications in medicinal chemistry, agrochemicals, and materials science. mdpi.com The introduction of fluorine into a heterocyclic ring can profoundly influence the molecule's physical and chemical properties, such as its stability and how it interacts with biological systems. researchgate.net The development of new methods for creating these fluorinated structures is a key focus in organofluorine chemistry. researchgate.nete-bookshelf.de

For instance, the difluoro-keto functionality in 4,4-Difluoro-1-phenylbutan-1-one can be exploited to construct various heterocyclic systems. The reactivity of the carbonyl group allows for condensation reactions with dinucleophiles to form rings, while the difluorinated carbon can participate in or influence cyclization reactions.

| Product Class | Synthetic Strategy |

| Fluorinated Pyrazoles | Condensation of the diketone precursor with hydrazine (B178648) derivatives. |

| Fluorinated Pyridines | Cyclocondensation reactions involving the ketone and an appropriate nitrogen-containing building block. |

| Fluorinated Thiophenes | Reactions with sulfur reagents that lead to ring formation. |

Intermediate in the Construction of Natural Product Analogs

Natural products are a rich source of inspiration for the development of new drugs. However, they can sometimes have limitations, such as poor stability or undesirable side effects. By creating analogs, or structurally similar versions, of natural products, chemists can often overcome these limitations. 4,4-Difluoro-1-phenylbutan-1-one can be used as a starting material to synthesize fluorinated analogs of natural products. The introduction of fluorine can lead to compounds with improved biological activity and metabolic stability. nih.gov

The process often involves several synthetic steps, where the difluorophenylbutanone core is gradually elaborated into a more complex structure that mimics a natural product. For example, the phenyl ring and the ketone functionality can be modified to introduce other chemical groups and build up the desired molecular framework. The presence of the difluoromethyl group is a key feature that can enhance the properties of the final analog. nih.gov

Role in the Synthesis of Fluorinated Agrochemical Research Compounds

The development of new and effective agrochemicals is crucial for global food security. Fluorinated compounds have a significant presence in the agrochemical industry due to their enhanced efficacy and metabolic stability. nih.gov 4,4-Difluoro-1-phenylbutan-1-one serves as a valuable intermediate in the synthesis of novel fluorinated compounds for agrochemical research.

The synthesis of these research compounds often begins with the modification of the ketone or the phenyl group of 4,4-Difluoro-1-phenylbutan-1-one. These modifications can lead to a wide variety of structures that can be tested for their herbicidal, insecticidal, or fungicidal properties. The difluoromethyl group is often a key component of the final molecule, contributing to its desired biological activity.

| Agrochemical Target Class | Synthetic Approach |

| Herbicides | Modification of the aromatic ring and conversion of the ketone to other functional groups. |

| Insecticides | Elaboration of the butanone chain and introduction of specific toxophores. |

| Fungicides | Construction of heterocyclic systems known to possess antifungal activity. |

Strategic Use in Methodological Development in Organofluorine Chemistry

Organofluorine chemistry is a specialized field focused on the synthesis and properties of fluorine-containing organic compounds. nih.gov The development of new synthetic methods is a constant endeavor in this field. researchgate.net 4,4-Difluoro-1-phenylbutan-1-one can be used as a model compound, or substrate, to test and refine new fluorination and fluoroalkylation reactions. cas.cn

Researchers might use this compound to explore the reactivity of the difluoromethylene group, for example, by attempting to introduce additional fluorine atoms or to use it in carbon-carbon bond-forming reactions. The insights gained from these studies can lead to the development of new synthetic tools that can be applied to a broader range of molecules. These methodological advancements are crucial for expanding the toolkit of organofluorine chemists and enabling the synthesis of increasingly complex fluorinated targets. nih.gov

Applications in Materials Science Research (as a synthetic intermediate)

The unique properties of fluorinated compounds make them attractive for applications in materials science. nih.gov These materials can exhibit desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. 4,4-Difluoro-1-phenylbutan-1-one can serve as a synthetic intermediate in the creation of novel fluorinated materials. uni.lu

For example, it can be used to synthesize fluorinated polymers or liquid crystals. The difluorophenylbutanone unit can be incorporated into a larger molecular structure to impart specific properties to the resulting material. Research in this area is focused on designing and synthesizing new materials with tailored functionalities for a variety of applications, from advanced coatings to electronic devices.

Cutting Edge Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring of 4,4 Difluoro 1 Phenylbutan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 4,4-Difluoro-1-phenylbutan-1-one in solution. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Advanced ¹⁹F NMR Techniques for Fluorine Environment Analysis

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful and direct method for analyzing 4,4-Difluoro-1-phenylbutan-1-one. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments. aiinmr.com This technique offers a wide range of chemical shifts, minimizing the likelihood of signal overlap and providing clear insights into the electronic environment of the fluorine atoms. aiinmr.comnih.gov

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR spectra (¹H, ¹³C, ¹⁹F) provide initial data, multi-dimensional NMR experiments are crucial for assembling the complete structural puzzle of 4,4-Difluoro-1-phenylbutan-1-one. These techniques correlate different nuclei, revealing how atoms are connected within the molecule. omicsonline.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For 4,4-Difluoro-1-phenylbutan-1-one, COSY would show a correlation between the protons on C2 and C3, confirming the ethyl fragment (-CH₂-CH₂-) in the butane (B89635) chain. It would also reveal the coupling network among the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹J-coupling). omicsonline.org It allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its corresponding proton signal in the ¹H NMR spectrum. For example, the proton signals for the C2 and C3 methylene (B1212753) groups would each correlate to a distinct carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful connectivity-determining experiments, as it reveals correlations between protons and carbons over two or three bonds (²J and ³J-couplings). For 4,4-Difluoro-1-phenylbutan-1-one, HMBC is essential for connecting the different fragments of the molecule. Key correlations would include:

From the C2 protons to the C1 carbonyl carbon and the C3 carbon.

From the C3 protons to the C4 difluorinated carbon and the C2 carbon.

From the ortho protons of the phenyl ring to the C1 carbonyl carbon, confirming the attachment of the phenyl group to the butanone chain.

Together, these multi-dimensional experiments provide an irrefutable map of the atomic connectivity, confirming the structure as 1-phenyl-butan-1-one with two fluorine atoms at the C4 position. researchgate.net

Dynamic NMR Studies for Conformational Analysis and Tautomerism

4,4-Difluoro-1-phenylbutan-1-one, like many ketones, has the potential to exist in equilibrium with its enol tautomer. Tautomers are structural isomers that readily interconvert. In this case, a proton could migrate from the C2 carbon to the carbonyl oxygen, forming an enol (C=C-OH).

Keto-Enol Tautomerism:

Keto form: 4,4-Difluoro-1-phenylbutan-1-one

Enol form: 4,4-Difluoro-1-phenylbut-1-en-1-ol

Dynamic NMR, which involves recording spectra at variable temperatures, can be used to study this equilibrium. researchgate.net If the interconversion is slow on the NMR timescale, separate signals for both the keto and enol forms might be observed. If the exchange is fast, averaged signals will appear. By changing the temperature, it may be possible to slow down the interconversion enough to see the individual species, allowing for the determination of the equilibrium constant and the thermodynamic parameters of the process.

Additionally, related fluorinated ketones have been shown to form stable hydrates in the presence of water, where a water molecule adds across the carbonyl double bond. sapub.org Dynamic NMR could also be employed to study the equilibrium between the ketone and its corresponding hydrate, providing insights into the compound's reactivity and stability in protic solvents.

Interactive Table 1: Predicted NMR Spectroscopic Data for 4,4-Difluoro-1-phenylbutan-1-one Note: Chemical shifts (δ) are predicted based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions. Coupling constants (J) are given in Hertz (Hz).

| Nucleus | Position | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Constant (J) Hz | Key HMBC Correlations |

|---|---|---|---|---|---|

| ¹H | Phenyl (ortho) | 7.9-8.1 | Doublet (d) | ~8 | C=O, Phenyl (ipso, meta) |

| ¹H | Phenyl (meta) | 7.4-7.6 | Triplet (t) | ~8 | Phenyl (ortho, para) |

| ¹H | Phenyl (para) | 7.5-7.7 | Triplet (t) | ~8 | Phenyl (meta) |

| ¹H | C2-H₂ | 3.2-3.4 | Triplet (t) | ~7 | C=O, C3 |

| ¹H | C3-H₂ | 2.3-2.5 | Triplet of Triplets (tt) | J(H-H) ~7, J(H-F) ~14 | C2, C4, C=O |

| ¹⁹F | C4-F₂ | -110 to -130 | Triplet (t) | J(F-H) ~14 | - |

| ¹³C | C1 (C=O) | 195-200 | Singlet | - | - |

| ¹³C | Phenyl (ipso) | 135-138 | Singlet | - | - |

| ¹³C | Phenyl (ortho) | 128-130 | Singlet | - | - |

| ¹³C | Phenyl (meta) | 128-130 | Singlet | - | - |

| ¹³C | Phenyl (para) | 133-135 | Singlet | - | - |

| ¹³C | C2 | 35-40 | Singlet | - | - |

| ¹³C | C3 | 30-35 | Triplet | J(C-F) ~20 | - |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. This precision is critical for determining the elemental composition of an unknown compound or confirming that of a synthesized one. rsc.org The molecular formula for 4,4-Difluoro-1-phenylbutan-1-one is C₁₀H₁₀F₂O, which has a calculated monoisotopic mass of 184.06998 Da. uni.lu

When analyzed by HRMS, the compound will be ionized (e.g., by adding a proton to form the [M+H]⁺ ion). The instrument will then measure the mass of this ion. For C₁₀H₁₀F₂O, the predicted m/z for the [M+H]⁺ ion is 185.07726. uni.lu If the experimental mass matches this calculated value within a very narrow tolerance (typically < 5 ppm), it provides strong evidence that the molecular formula is indeed C₁₀H₁₀F₂O, effectively ruling out other possible formulas that might have the same nominal mass.

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation of a selected ion. In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion of 4,4-Difluoro-1-phenylbutan-1-one at m/z 185) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these fragments provide a "fingerprint" that is characteristic of the molecule's structure.

For 4,4-Difluoro-1-phenylbutan-1-one, the fragmentation is expected to be dominated by cleavage at the bonds adjacent to the carbonyl group, a common pathway for ketones. Expected key fragmentations include:

Loss of the difluoroethyl group: Cleavage of the C1-C2 bond would result in the formation of the stable benzoyl cation (C₆H₅CO⁺). This fragment would be observed at an m/z of 105.

Loss of the phenyl group: Cleavage of the bond between the phenyl ring and the carbonyl carbon would result in a fragment at m/z 77, corresponding to the phenyl cation (C₆H₅⁺).

Alpha-cleavage of the alkyl chain: Cleavage of the C2-C3 bond could also occur.

Observing these specific fragment ions in the MS/MS spectrum confirms the connectivity of the major structural units (the benzoyl group and the difluorobutyl chain), complementing the data from NMR spectroscopy to provide a comprehensive structural elucidation.

Interactive Table 2: Predicted Mass Spectrometry Data for 4,4-Difluoro-1-phenylbutan-1-one

| Analysis Type | Ion | Calculated m/z | Predicted Fragment Ions (from Tandem MS of [M+H]⁺) | Identity of Fragment |

|---|---|---|---|---|

| HRMS | [M]⁺ | 184.06998 | - | Molecular Ion |

| HRMS | [M+H]⁺ | 185.07726 | - | Protonated Molecule |

| HRMS | [M+Na]⁺ | 207.05920 | - | Sodium Adduct |

| Tandem MS | [M+H]⁺ | 185.07726 | 105.03349 | Benzoyl cation [C₆H₅CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational and rotational modes of molecular bonds, offering a unique spectral fingerprint.

In the analysis of 4,4-Difluoro-1-phenylbutan-1-one, IR and Raman spectroscopy are instrumental in confirming the presence of its key structural motifs: the carbonyl group (C=O), the phenyl ring, and the carbon-fluorine (C-F) bonds.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For 4,4-Difluoro-1-phenylbutan-1-one, the IR spectrum is expected to exhibit several key absorptions. The most prominent of these would be the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹. The presence of the phenyl group gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, usually observed in the 1450-1600 cm⁻¹ region. Furthermore, the C-F bonds will produce strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹, which can be complex due to coupling with other vibrations.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While C=O stretching vibrations are also observable in Raman spectra, they are generally weaker than in IR. Conversely, the symmetric vibrations of non-polar bonds, such as the C=C bonds in the phenyl ring, often produce strong Raman signals. This makes Raman spectroscopy particularly useful for characterizing the aromatic system of 4,4-Difluoro-1-phenylbutan-1-one. The C-F stretching vibrations are also Raman active and can provide further structural confirmation.

| Functional Group | Expected IR Absorption (cm⁻¹) ** | Expected Raman Shift (cm⁻¹) ** |

| Carbonyl (C=O) Stretch | 1680 - 1700 (Strong) | 1680 - 1700 (Weak to Medium) |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (Strong) |

| C-F Stretch | 1000 - 1400 (Strong) | 1000 - 1400 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structural Determination

To obtain an unambiguous three-dimensional structure of 4,4-Difluoro-1-phenylbutan-1-one in the solid state, X-ray crystallography is the definitive technique. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides detailed information about the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles.

While specific crystallographic data for 4,4-Difluoro-1-phenylbutan-1-one is not widely available in public databases, a hypothetical analysis would yield crucial parameters. These would include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). The refined crystal structure would precisely map the positions of the phenyl ring, the butanone chain, and the two fluorine atoms, confirming the connectivity and stereochemistry of the molecule. This information is invaluable for understanding intermolecular interactions, such as packing forces and potential hydrogen bonding, which influence the physical properties of the compound.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of 4,4-Difluoro-1-phenylbutan-1-one and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of 4,4-Difluoro-1-phenylbutan-1-one, a reversed-phase HPLC method would likely be employed. In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its phenyl group, 4,4-Difluoro-1-phenylbutan-1-one would exhibit significant retention on a reversed-phase column. The purity of the compound can be determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to its concentration. By comparing the retention time of the main peak with that of a known standard, the identity of the compound can be confirmed.

Gas Chromatography (GC):

Gas chromatography is another vital technique for purity assessment, particularly for volatile and thermally stable compounds like many ketones. In GC, the sample is vaporized and injected into a column containing a stationary phase. An inert carrier gas (e.g., helium or nitrogen) carries the vaporized components through the column.

For 4,4-Difluoro-1-phenylbutan-1-one, a GC method would likely utilize a capillary column with a non-polar or moderately polar stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both the retention time for identification and a mass spectrum that can confirm the molecular weight and fragmentation pattern of the compound, offering an additional layer of structural verification. The purity is assessed by the relative area of the peak corresponding to the target compound in the gas chromatogram.

| Technique | Typical Stationary Phase | Typical Mobile/Carrier Phase | Detection Method |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV-Vis (at a wavelength where the phenyl group absorbs) |

| GC | Non-polar or mid-polar capillary column | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Computational and Theoretical Studies on 4,4 Difluoro 1 Phenylbutan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine the optimized molecular geometry and electronic properties of molecules like 4,4-Difluoro-1-phenylbutan-1-one.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be elucidated. espublisher.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that helps in assessing the molecule's chemical reactivity and kinetic stability. espublisher.com A smaller gap generally implies higher reactivity.

For instance, in similar compounds, DFT calculations have been used to identify the locations of HOMO and LUMO. Often, the HOMO is located on the benzene (B151609) ring and substituents, while the LUMO is distributed across the benzene rings. espublisher.com This information is vital for predicting how the molecule will interact with other reagents.

Table 1: Representative Data from DFT Calculations on Related Molecular Systems

| Parameter | Calculated Value | Significance |

| HOMO-LUMO Gap | 3.38 - 4.01 eV | Indicates relative chemical reactivity. espublisher.com |

| Absorption Peak (λmax) | ~260 nm | Corresponds to π to π* electronic transitions. espublisher.com |

This table presents typical data obtained from DFT calculations on analogous aromatic ketones to illustrate the type of information generated.

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like 4,4-Difluoro-1-phenylbutan-1-one, which has several rotatable bonds, understanding its conformational preferences is essential for predicting its behavior.

The study of different conformations, or rotamers, and their associated energy levels helps in identifying the most stable (lowest energy) conformations. libretexts.orglumenlearning.com The relative stability of conformers is influenced by factors such as steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding. libretexts.org

In molecules containing fluorine, the conformational landscape can be significantly affected by the strong electronegativity and size of the fluorine atoms. For example, in 1,3-difluorinated alkanes, the gauche conformation is often favored over the anti conformation due to a phenomenon known as the gauche effect, which involves stabilizing hyperconjugative interactions. soton.ac.uk The polarity of the solvent also plays a crucial role, with more polar solvents potentially stabilizing conformers with larger dipole moments. soton.ac.uk

Computational methods can be used to map the potential energy surface of the molecule as a function of its dihedral angles, revealing the energy barriers between different conformations and the relative populations of each conformer at a given temperature.

Prediction of Reactivity and Selectivity via Computational Models

Computational models are instrumental in predicting the reactivity and selectivity of chemical reactions involving 4,4-Difluoro-1-phenylbutan-1-one. By analyzing the electronic properties and steric factors derived from computational studies, chemists can anticipate how the molecule will behave in a reaction.

The distribution of electrostatic potential on the molecular surface can highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing clues about where a reaction is likely to occur. Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) can predict the feasibility and outcome of pericyclic and other reactions.

For example, in reactions involving nucleophilic or electrophilic attack, the sites with the highest electron density (for electrophilic attack) or lowest electron density (for nucleophilic attack) can be identified. This information is crucial for predicting the regioselectivity and stereoselectivity of a reaction.

Elucidation of Reaction Mechanisms through Transition State Calculations

Understanding the mechanism of a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction coordinate. youtube.com Transition state calculations are a cornerstone of computational chemistry, providing invaluable insights into reaction pathways and activation energies.

Methods like DFT can be used to locate the geometry of the transition state and calculate its energy. researchgate.net This allows for the determination of the activation energy barrier, which is a critical factor in determining the rate of a reaction. A lower activation energy corresponds to a faster reaction.